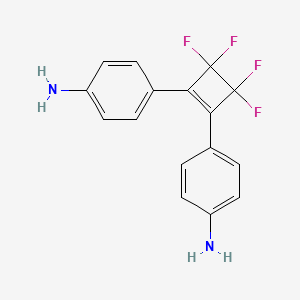
4,4'-(3,3,4,4-Tetrafluorocyclobut-1-ene-1,2-diyl)dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(3,3,4,4-Tetrafluorocyclobut-1-ene-1,2-diyl)dianiline is a fluorinated organic compound with the molecular formula C14H10F4N2. This compound is characterized by the presence of a cyclobutene ring substituted with four fluorine atoms and two aniline groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3,3,4,4-Tetrafluorocyclobut-1-ene-1,2-diyl)dianiline typically involves the cycloaddition reaction of tetrafluoroethylene with aniline derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the cyclobutene ring. The reaction conditions include:
Temperature: The reaction is usually conducted at elevated temperatures to ensure the proper formation of the cyclobutene ring.
Catalyst: Catalysts such as palladium or nickel complexes are commonly used to enhance the reaction rate and yield.
Solvent: Solvents like dichloromethane or toluene are often employed to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(3,3,4,4-Tetrafluorocyclobut-1-ene-1,2-diyl)dianiline involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes:
Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, improving efficiency and scalability.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(3,3,4,4-Tetrafluorocyclobut-1-ene-1,2-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms on the cyclobutene ring can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly employed for reduction reactions.
Substitution Reagents: Nucleophiles like amines or thiols can be used to substitute the fluorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions include:
Quinone Derivatives: Formed through oxidation reactions.
Amine Derivatives: Produced via reduction reactions.
Substituted Cyclobutene Derivatives: Resulting from substitution reactions.
Applications De Recherche Scientifique
4,4’-(3,3,4,4-Tetrafluorocyclobut-1-ene-1,2-diyl)dianiline has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: The compound is explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: It is utilized in the production of advanced materials, such as high-performance polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4,4’-(3,3,4,4-Tetrafluorocyclobut-1-ene-1,2-diyl)dianiline involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their catalytic activity, making it useful in biochemical studies.
Modulate Protein-Protein Interactions: The compound can interfere with protein-protein interactions, affecting various cellular processes.
Alter Membrane Properties: Due to its fluorinated structure, it can integrate into lipid membranes, altering their properties and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(3,3,4,4-Tetrafluorocyclobut-1-ene-1,2-diyl)dibenzene: A similar compound with benzene rings instead of aniline groups.
4,4’-(3,3,4,4-Tetrafluorocyclobut-1-ene-1,2-diyl)diamine: A compound with amine groups instead of aniline groups.
Uniqueness
4,4’-(3,3,4,4-Tetrafluorocyclobut-1-ene-1,2-diyl)dianiline is unique due to its combination of fluorinated cyclobutene and aniline groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and pharmaceuticals.
Propriétés
Numéro CAS |
169381-04-8 |
|---|---|
Formule moléculaire |
C16H12F4N2 |
Poids moléculaire |
308.27 g/mol |
Nom IUPAC |
4-[2-(4-aminophenyl)-3,3,4,4-tetrafluorocyclobuten-1-yl]aniline |
InChI |
InChI=1S/C16H12F4N2/c17-15(18)13(9-1-5-11(21)6-2-9)14(16(15,19)20)10-3-7-12(22)8-4-10/h1-8H,21-22H2 |
Clé InChI |
UBWPKRPDAHTMGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C(C2(F)F)(F)F)C3=CC=C(C=C3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


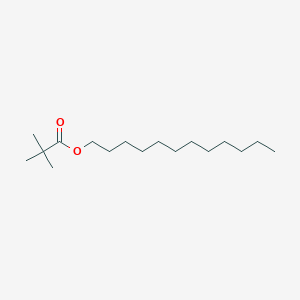
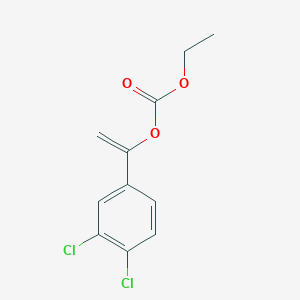


![4,4'-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B14266575.png)


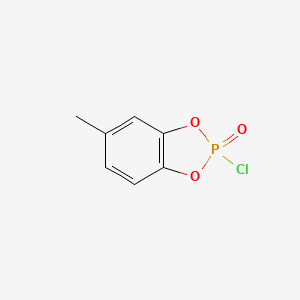
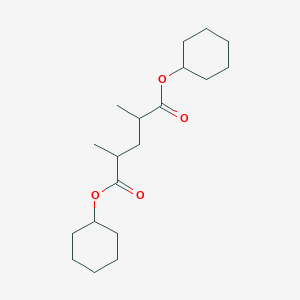
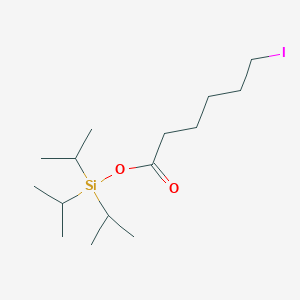
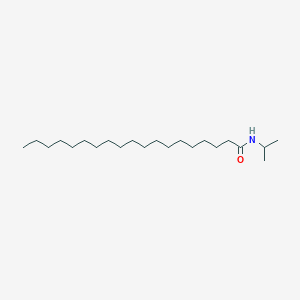
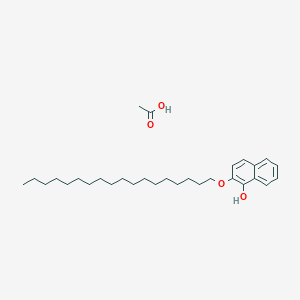
![1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL](/img/structure/B14266611.png)

